(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a piperidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable precursor, such as a 1,4-dicarbonyl compound, with ammonia or an amine under acidic conditions.
Bromination: The bromination of the pyrrole ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the piperidine acts as a nucleophile and reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
1-Methyl-4-bromopyrazole: Similar in structure but contains a pyrazole ring and lacks the piperidine moiety.
4-Bromo-1-methyl-1H-indole: Contains an indole ring instead of a pyrrole ring.
Uniqueness
(4-Bromo-1-methyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is unique due to the presence of both a brominated pyrrole ring and a piperidine moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-13-8-9(12)7-10(13)11(15)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAAEUNTGPNIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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